

# Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lomedeucitinib (BMS-986322) is a selective, orally bioavailable, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. As a deuterated analog of deucravacitinib, Lomedeucitinib is under investigation for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data pertaining to Lomedeucitinib and its role in modulating the IL-23/IL-12/IFN signaling pathways central to the pathophysiology of psoriasis.

## **Chemical Structure and Properties**

**Lomedeucitinib** is a synthetically derived small molecule with a complex heterocyclic structure. The inclusion of deuterium at the N-methyl group is a key structural feature intended to favorably alter its metabolic profile.

Chemical Structure (2D):





Image source: PubChem CID 138620496

Table 1: Chemical and Physical Properties of Lomedeucitinib

| Property          | Value                                                                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | [4]       |
| Synonyms          | BMS-986322                                                                                                                           | [1]       |
| CAS Number        | 2328068-29-5                                                                                                                         | [1]       |
| Molecular Formula | C18H17D3N6O4S                                                                                                                        | [1][5]    |
| Molecular Weight  | 419.47 g/mol                                                                                                                         | [1][5]    |
| Solubility        | Soluble in DMSO                                                                                                                      | [6]       |



## **Mechanism of Action and Signaling Pathway**

**Lomedeucitinib** functions as a selective inhibitor of TYK2, a key intracellular signaling molecule for various pro-inflammatory cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Unlike pan-JAK inhibitors, **Lomedeucitinib**'s selectivity for TYK2 is anticipated to provide a more targeted therapeutic effect with a potentially improved safety profile.

The binding of cytokines such as IL-23 and IL-12 to their respective receptors on immune cells leads to the activation of TYK2 and its partner JAKs. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and cellular differentiation, including those for IL-17. By inhibiting TYK2, **Lomedeucitinib** effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.





Click to download full resolution via product page

**Lomedeucitinib** inhibits the TYK2-mediated signaling pathway.

# **Experimental Data**

While specific quantitative data for **Lomedeucitinib** is limited in the public domain, data from its non-deuterated counterpart, deucravacitinib, and other TYK2 inhibitors provide insights into its expected activity.

Table 2: In Vitro Activity of Deucravacitinib (a close analog of **Lomedeucitinib**)



| Assay Type                        | Target | IC50                                                 | Reference    |
|-----------------------------------|--------|------------------------------------------------------|--------------|
| Biochemical Assay                 | TYK2   | Data not publicly<br>available for<br>Lomedeucitinib |              |
| Cellular Assay (IL-23 stimulated) | pSTAT3 | Data not publicly<br>available for<br>Lomedeucitinib | _            |
| Cellular Assay (IFNα stimulated)  | pSTAT1 | Data not publicly<br>available for<br>Lomedeucitinib | <del>-</del> |

Note: Specific IC<sub>50</sub> values for **Lomedeucitinib** are not readily available in published literature. The activity is expected to be similar to deucravacitinib.

#### Pharmacokinetics:

Preclinical and early-phase clinical studies are ongoing to fully characterize the pharmacokinetic profile of **Lomedeucitinib**. As a deuterated compound, it is designed to have an altered metabolic fate compared to deucravacitinib, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced metabolic clearance.

Table 3: Summary of Expected Pharmacokinetic Properties



| Parameter    | Description                                                                        | Expected Outcome for Lomedeucitinib                                 |
|--------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Absorption   | Rapidly absorbed after oral administration.                                        | Similar to deucravacitinib.                                         |
| Distribution | Distributes to target tissues.                                                     | To be determined in ongoing studies.                                |
| Metabolism   | Primarily hepatic metabolism.  Deuteration may alter  metabolic pathways and rate. | Potentially reduced rate of metabolism compared to deucravacitinib. |
| Excretion    | To be determined in ongoing studies.                                               | To be determined in ongoing studies.                                |

# **Experimental Protocols**

Detailed experimental protocols for **Lomedeucitinib** are not yet widely published. However, standard methodologies for evaluating TYK2 inhibitors in the context of psoriasis are well-established.

A. TYK2 Inhibition Biochemical Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TYK2.





Click to download full resolution via product page

Workflow for a typical TYK2 biochemical inhibition assay.







B. Cellular Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation

This assay assesses the ability of **Lomedeucitinib** to block downstream signaling in a cellular context.





Click to download full resolution via product page

Workflow for a cellular assay to measure inhibition of STAT3 phosphorylation.



### Conclusion

**Lomedeucitinib** is a promising, next-generation selective TYK2 inhibitor with the potential to offer a targeted oral therapy for psoriasis and other immune-mediated diseases. Its deuterated structure is designed to confer favorable pharmacokinetic properties. Further preclinical and clinical data will be crucial to fully elucidate its therapeutic profile and establish its efficacy and safety in patient populations. The continued investigation of **Lomedeucitinib** and other selective TYK2 inhibitors represents a significant advancement in the development of more precise and potentially safer immunomodulatory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 2. JCI Insight IL-23R—activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 3. New and emerging oral therapies for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-23R—activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity -PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#chemical-structure-and-properties-of-lomedeucitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com